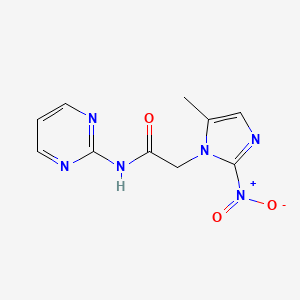

2-Methyl-5-nitro-N-2-pyrimidinyl-1H-imidazole-1-acetamide

Description

2-Methyl-5-nitro-N-2-pyrimidinyl-1H-imidazole-1-acetamide is a nitroimidazole derivative characterized by a methyl group at position 2, a nitro group at position 5 on the imidazole ring, and an acetamide moiety linked to a pyrimidinyl substituent at the N-1 position. The pyrimidinyl-acetamide side chain distinguishes it from simpler nitroimidazoles, likely enhancing target binding specificity or metabolic stability.

Properties

CAS No. |

74550-89-3 |

|---|---|

Molecular Formula |

C10H10N6O3 |

Molecular Weight |

262.23 g/mol |

IUPAC Name |

2-(5-methyl-2-nitroimidazol-1-yl)-N-pyrimidin-2-ylacetamide |

InChI |

InChI=1S/C10H10N6O3/c1-7-5-13-10(16(18)19)15(7)6-8(17)14-9-11-3-2-4-12-9/h2-5H,6H2,1H3,(H,11,12,14,17) |

InChI Key |

BXJJIDGYESZLIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1CC(=O)NC2=NC=CC=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-2-nitroimidazol-1-yl)-N-pyrimidin-2-ylacetamide typically involves the following steps:

Nitration of Imidazole: The starting material, imidazole, is nitrated using a mixture of nitric acid and sulfuric acid to form 5-nitroimidazole.

Alkylation: The 5-nitroimidazole is then alkylated with methyl iodide to introduce the methyl group at the 5-position, resulting in 5-methyl-2-nitroimidazole.

Acylation: The 5-methyl-2-nitroimidazole is reacted with chloroacetyl chloride to form 2-(5-methyl-2-nitroimidazol-1-yl)acetyl chloride.

Coupling with Pyrimidine: Finally, the 2-(5-methyl-2-nitroimidazol-1-yl)acetyl chloride is coupled with 2-aminopyrimidine to yield 2-(5-methyl-2-nitroimidazol-1-yl)-N-pyrimidin-2-ylacetamide.

Industrial Production Methods

Industrial production of 2-(5-methyl-2-nitroimidazol-1-yl)-N-pyrimidin-2-ylacetamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Step 1: Preparation of 2-methyl-5-nitro-1H-imidazol-1-yl acetic acid

-

Reagents : 2-methyl-5-nitro-1H-imidazole, chloroacetic acid, ethanol, DMSO.

-

Procedure :

Step 2: Conversion to Acid Chloride

-

Reagents : Thionyl chloride or phosphorous pentachloride.

-

Procedure :

Step 3: Amide Formation with 2-pyrimidinylamine

-

Reagents : 2-pyrimidinylamine, pyridine (catalyst).

-

Procedure :

Reaction Mechanism

The synthesis relies on nucleophilic acyl substitution and amide bond formation :

-

Acid chloride formation : Chloroacetic acid reacts with 2-methyl-5-nitro-1H-imidazole to generate the acetic acid derivative via nucleophilic substitution.

-

Amide synthesis : The acid chloride reacts with 2-pyrimidinylamine, displacing the chloride ion to form the amide bond .

FTIR Analysis

| Functional Group | Absorption Band (cm⁻¹) |

|---|---|

| Amide C=O | ~1700 |

| Aromatic C=C | ~1500 |

| Nitro group (N-O) | ~1550 |

| N-H (Aliphatic) | ~3300–3500 |

¹H NMR Analysis

| Proton Type | Chemical Shift (δ, ppm) |

|---|---|

| Methyl (CH₃) | ~2.5 |

| Amide CH₂ | ~6.3–6.6 |

| Aromatic protons (H) | ~7.0–7.9 |

| N-H (Amide) | ~12.5–13.0 |

(Data inferred from analogous compounds in )

Antimicrobial Activity

While direct data for the target compound is unavailable, imidazole derivatives with nitro and amide groups often exhibit antibacterial and antifungal activity due to their ability to disrupt microbial membranes .

Anticancer Potential

Related imidazole-amide compounds (e.g., OL1, OL2) show cytotoxicity against cancer cell lines (e.g., HepG2), with IC₅₀ values ranging from 15–58 µM . The nitro group may enhance DNA-binding affinity, contributing to antiproliferative effects.

Challenges and Considerations

-

Thermal Stability : Nitro groups may decompose under high heat, requiring controlled reaction temperatures .

-

Purification : Recrystallization from ethanol is critical to remove impurities .

-

Regioselectivity : Ensuring the pyrimidinyl group attaches to the correct position on the imidazole ring requires precise control of reaction conditions .

This synthesis leverages established methodologies for imidazole derivatives, with spectral data and activity profiles guiding further optimization. For specific applications (e.g., therapeutic use), additional biological screening would be required.

Scientific Research Applications

Anticancer Activity

Research has highlighted the anticancer potential of imidazole derivatives, including 2-Methyl-5-nitro-N-2-pyrimidinyl-1H-imidazole-1-acetamide. Various studies have demonstrated that imidazole-containing compounds can inhibit cancer cell proliferation through multiple mechanisms:

- Induction of Apoptosis : Compounds similar to 2-Methyl-5-nitro-N-2-pyrimidinyl-1H-imidazole-1-acetamide have shown the ability to induce apoptosis in cancer cells. For instance, derivatives have been reported to activate apoptotic pathways in breast cancer cells (MCF-7) with IC50 values as low as 0.75 µM .

- Inhibition of Key Enzymes : Many imidazole derivatives act as inhibitors of crucial enzymes involved in cancer progression. For example, they can inhibit focal adhesion kinase (FAK) and aurora kinases, which are vital for cancer cell survival and proliferation .

Antimicrobial Properties

The imidazole scaffold is well-known for its antimicrobial properties. Compounds like 2-Methyl-5-nitro-N-2-pyrimidinyl-1H-imidazole-1-acetamide have been tested against various bacterial strains:

- Broad-Spectrum Activity : Studies have indicated that imidazole derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes them potential candidates for developing new antibiotics .

Enzyme Inhibition

Imidazoles are prominent in biochemical research for their role as enzyme inhibitors:

- Catalytic Role : The imidazole group can participate in acid-base catalysis, enhancing the efficiency of biochemical reactions. This property is particularly useful in drug design, where enzyme inhibition is a therapeutic target .

Case Study 1: Anticancer Efficacy

A study conducted by Dao et al. synthesized several imidazole derivatives to evaluate their anticancer efficacy against various cell lines. Among these compounds, one exhibited significant inhibition against breast (MDA-MB-231) and prostate (PC3) cancer cells with IC50 values of 0.38 µM and 1.09 µM respectively . This suggests that modifications to the imidazole structure can enhance anticancer properties.

Case Study 2: Antimicrobial Activity Assessment

In a comparative study on the antimicrobial efficacy of various imidazole derivatives, researchers found that certain modifications led to enhanced activity against resistant bacterial strains. The study highlighted the potential of these compounds as effective agents against infections caused by multidrug-resistant organisms .

Mechanism of Action

The mechanism of action of 2-(5-methyl-2-nitroimidazol-1-yl)-N-pyrimidin-2-ylacetamide involves the reduction of the nitro group to an active intermediate, which interacts with the DNA of microorganisms. This interaction leads to the inhibition of DNA synthesis and ultimately the death of the microorganism. The compound targets anaerobic bacteria and protozoa, exploiting their unique metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared below with structurally related nitroimidazole derivatives documented in pharmaceutical reference standards (Table 1). Key differences in substituents and functional groups influence their reactivity, solubility, and therapeutic profiles.

Table 1: Structural Comparison of Nitroimidazole Derivatives

Research Findings and Implications

Hydrophilicity vs. Lipophilicity: The acetic acid group in Imp. The chloro-hydroxypropyl substituent (CAS 14419-11-5) introduces moderate lipophilicity, favoring tissue penetration but possibly increasing off-target interactions .

Reactivity and Stability :

- The epoxide derivative (CAS 16773-52-7) is highly reactive, making it unsuitable as a drug candidate but valuable for synthesizing covalent inhibitors .

- The target compound’s acetamide linkage likely improves stability against enzymatic hydrolysis compared to ester or epoxide-containing analogs.

Biological Activity :

- Hydroxymetronidazole’s hydroxyl groups (CAS 4812-40-2) may reduce efficacy in anaerobic environments due to increased polarity, whereas the pyrimidinyl group in the target compound could enhance binding to nucleic acids or enzymes in pathogens .

Biological Activity

2-Methyl-5-nitro-N-2-pyrimidinyl-1H-imidazole-1-acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-Methyl-5-nitro-N-2-pyrimidinyl-1H-imidazole-1-acetamide is , with a molecular weight of approximately 199.19 g/mol. The compound features a nitro group, a pyrimidine ring, and an imidazole structure, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉N₅O₂ |

| Molecular Weight | 199.19 g/mol |

| CAS Number | [To be assigned] |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research indicates that compounds similar to 2-Methyl-5-nitro-N-2-pyrimidinyl-1H-imidazole-1-acetamide exhibit significant antimicrobial properties. For instance, derivatives of nitroimidazole have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics.

In vitro studies demonstrate that the compound can inhibit bacterial growth by disrupting DNA synthesis and function through the formation of reactive nitrogen species (RNS) when activated by cellular reductases .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, pyrimidine derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

The proposed mechanism involves the inhibition of COX enzymes and the modulation of nitric oxide synthase (iNOS) expression. This dual action can lead to reduced production of pro-inflammatory cytokines and mediators .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial potential of various nitroimidazole derivatives, including those structurally similar to 2-Methyl-5-nitro-N-2-pyrimidinyl-1H-imidazole-1-acetamide. The findings indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

Case Study 2: Anti-inflammatory Activity

In a separate investigation focused on anti-inflammatory properties, researchers tested several imidazole derivatives in a carrageenan-induced paw edema model in rats. The results showed that certain derivatives significantly reduced edema compared to controls, suggesting that modifications to the imidazole structure can enhance anti-inflammatory effects .

Table 2: Summary of Biological Activities

Q & A

Q. What are the key synthetic pathways and optimization strategies for 2-Methyl-5-nitro-N-2-pyrimidinyl-1H-imidazole-1-acetamide?

The synthesis typically involves multi-step reactions, including nitroimidazole functionalization, coupling with pyrimidine derivatives, and acetamide formation. For example, nitroimidazole precursors are synthesized via nucleophilic substitution or condensation reactions under reflux conditions with solvents like ethanol or DMF. Catalysts such as triethylamine or palladium-based systems are often employed to enhance yields . Purification steps may involve column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures. Optimization focuses on reaction time, temperature, and stoichiometric ratios of intermediates, such as ensuring a 1:1 molar ratio between nitroimidazole and pyrimidinyl reactants to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound and validating its structural integrity?

Essential techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity (e.g., distinguishing nitro group resonance at δ 8.2–8.5 ppm in H NMR) .

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., nitro stretching vibrations at 1520–1350 cm) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection at 254 nm .

- Elemental Analysis : Validation of empirical formula via %C, %H, %N comparisons between calculated and observed values (e.g., ±0.3% tolerance) .

Q. How can researchers ensure compound purity and address batch-to-batch variability?

Purity is validated using pharmacopeial reference standards (e.g., EP/JP/USP-grade materials) with documented retention times in HPLC and melting point ranges (e.g., 165–167°C). Batch variability is mitigated by standardizing synthetic protocols, including strict control of reaction pH (e.g., pH 7–8 for coupling steps) and solvent drying (e.g., molecular sieves for anhydrous conditions). Impurity profiling via LC-MS identifies common by-products, such as de-nitro derivatives or unreacted pyrimidinyl intermediates .

Advanced Research Questions

Q. What computational methods are effective in predicting reaction mechanisms and optimizing synthetic routes?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and activation energies for key steps like nitro group reduction or acetamide coupling. Reaction path search algorithms combined with machine learning (ML) analyze experimental datasets to predict optimal conditions (e.g., 60°C for 8 hours vs. 80°C for 5 hours). Feedback loops between computational predictions and experimental validation reduce development time by 30–50% .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

SAR studies focus on:

- Nitroimidazole Modifications : Replacing the nitro group with sulfoxide or methylsulfinyl moieties to alter redox potential and antimicrobial activity .

- Pyrimidine Substitutions : Introducing electron-withdrawing groups (e.g., fluorine at the 4-position) to enhance binding to target enzymes .

- Acetamide Linker Optimization : Varying alkyl chain lengths to improve pharmacokinetic properties (e.g., logP optimization for blood-brain barrier penetration) . Biological assays (e.g., MIC tests against H. pylori) validate these modifications .

Q. What strategies resolve contradictions in spectral data (e.g., NMR signal splitting or unexpected IR peaks)?

Contradictions arise from tautomerism or solvent effects. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguishing imidazole C-H from pyrimidine protons).

- Variable Temperature NMR : Identify dynamic processes like ring flipping in the imidazole moiety.

- Deuterated Solvent Comparisons : Differentiate solvent artifacts from genuine peaks (e.g., DMSO-d6 vs. CDCl3) .

Q. How do reaction engineering principles improve scalability for preclinical studies?

Membrane separation technologies (e.g., nanofiltration) concentrate intermediates while removing catalysts. Process control systems monitor exothermic reactions (e.g., nitro group reduction) to maintain temperatures below 50°C. Powder technology ensures uniform particle size (D90 < 50 µm) for consistent dissolution rates in in vivo studies .

Safety and Handling

Q. What safety protocols are critical for handling nitroimidazole derivatives?

Key protocols include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and face shields to prevent dermal exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro compound vapors.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.